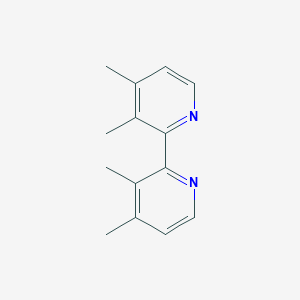
4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which contains a thiophene and a pyridine ring. Sulfonamides are a group of compounds known for their antibacterial activity . Thiophene is a five-membered heterocyclic compound containing one sulfur atom . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, thiophene derivatives can be synthesized through Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes
A study described a reaction-based fluorescent probe design for selective discrimination of thiophenols over aliphaticthiols. The probe, designed using N-butyl-4-amino-1,8-naphthalimide as a fluorophore and 2,4-dinitrobenzenesulfonamide as a recognition unit, demonstrated high selectivity and sensitivity in detecting thiophenols in water samples, emphasizing its potential in environmental and biological sciences (Wang et al., 2012).
Inhibitors and Drug Development
Compounds with similar structural features, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) enzymes. These compounds, especially when modified with a fluorine atom, showed potential as selective and orally active COX-2 inhibitors, highlighting their potential in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Corrosion Inhibition
Research on piperidine derivatives, including those with benzenesulfonamide groups, revealed their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were conducted to evaluate their adsorption and inhibition properties, showing their effectiveness in corrosion prevention (Kaya et al., 2016).
Anticancer Properties
A study on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase revealed compounds with high-affinity inhibitory effects. These compounds could potentially be used in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Sensor Development
The creation of novel sensors using derivatives of benzenesulfonamides for detecting various elements, such as Hg2+, in a concentration-dependent manner was studied. This has implications for developing selective sensors in chemical and environmental monitoring (Bozkurt & Gul, 2018).
Radiotherapy Enhancement
Research on phenylpyrimidine derivatives, including those with benzenesulfonamide groups, focused on their radiosensitizing effect on human lung cancer cells. These compounds were found to increase the effectiveness of radiotherapy by inhibiting cell viability and enhancing cell cycle arrest (Jung et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-12-9-14(18)4-5-17(12)24(21,22)20-11-13-6-7-19-15(10-13)16-3-2-8-23-16/h2-10,20H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKMWNIWFQSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

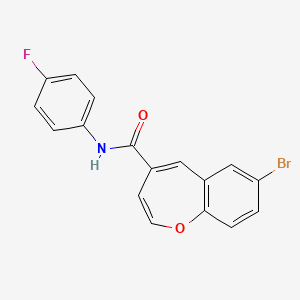
![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)
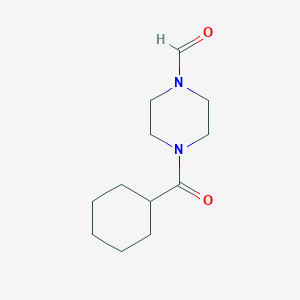
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)
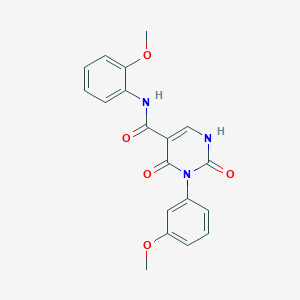
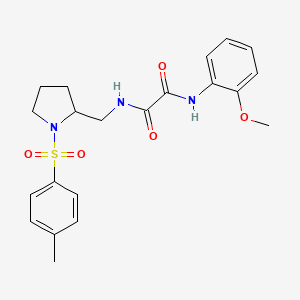
![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)

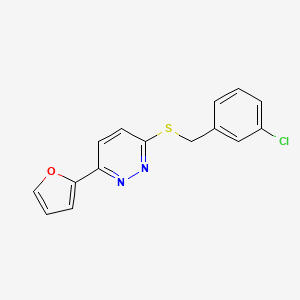
![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)

